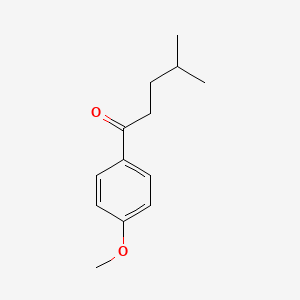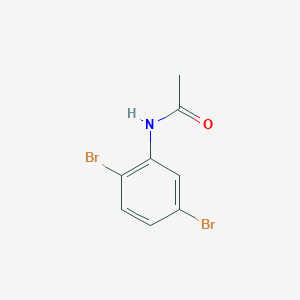
N-(2,5-dibromophenyl)acetamide
説明
N-(2,5-Dibromophenyl)acetamide is a chemical compound with the molecular formula C8H7Br2NO . It has a molecular weight of 292.96 . The IUPAC name for this compound is N-(2,5-dibromophenyl)acetamide .
Molecular Structure Analysis
The InChI code for N-(2,5-dibromophenyl)acetamide is 1S/C8H7Br2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2,5-dibromophenyl)acetamide include a molecular weight of 292.96 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用
Synthesis of Aniline-Based Amides
One application involves the synthesis of aniline-based amides via palladium-catalyzed Suzuki cross-coupling reactions. “N-(2,5-dibromophenyl)acetamide” can react with different arylboronic acids to yield various tri-aryl acetamide derivatives in moderate to good yields. This process is tolerant of a variety of functional groups .
Potential Nonlinear Optical Material Uses
The compound has been studied for its potential use in nonlinear optical materials. The synthesis and reactivities of triphenyl acetamide analogs, including “N-(2,5-dibromophenyl)acetamide,” have been explored for this purpose .
特性
IUPAC Name |
N-(2,5-dibromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKGRZXBVALJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463515 | |
| Record name | N-(2,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dibromophenyl)acetamide | |
CAS RN |
25462-66-2 | |
| Record name | N-(2,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(2,5-dibromophenyl)acetamide in the development of new materials for optoelectronic devices?
A: N-(2,5-dibromophenyl)acetamide serves as a crucial starting material for synthesizing a series of aniline-based amides with potential applications in optoelectronic devices, specifically as nonlinear optical (NLO) materials []. The two bromine atoms on the aromatic ring provide sites for further functionalization through palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of various arylboronic acids, leading to a diverse library of compounds with tailored electronic and optical properties.
Q2: How does the structure of N-(2,5-dibromophenyl)acetamide derivatives relate to their potential as NLO materials?
A: The study utilized density functional theory (DFT) calculations to investigate the NLO properties of the synthesized N-(2,5-dibromophenyl)acetamide derivatives []. These calculations revealed key information about the molecules' frontier molecular orbitals and reactivity descriptors, which are crucial for understanding their NLO behavior. The varied aryl groups introduced through the Suzuki coupling reactions significantly influence the electronic structure of the resulting molecules, ultimately impacting their NLO properties. This structure-property relationship highlights the importance of N-(2,5-dibromophenyl)acetamide as a versatile building block for developing new NLO materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



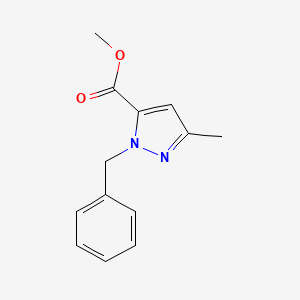

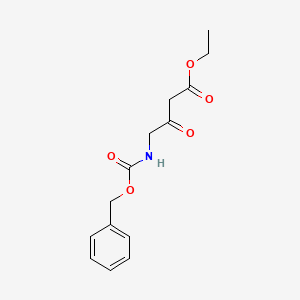
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
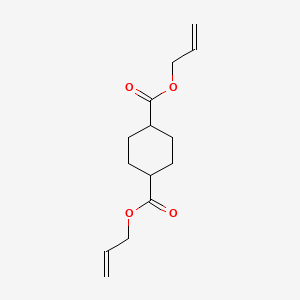
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)


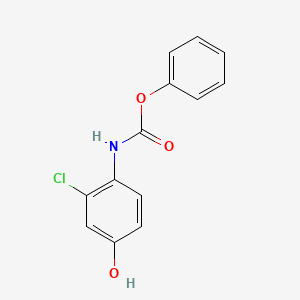

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)
